molecular formula C8H11N3O B1392917 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 944902-70-9

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B1392917
CAS No.: 944902-70-9
M. Wt: 165.19 g/mol
InChI Key: FAQYDZRQALQEDF-UHFFFAOYSA-N
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Description

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyrimidine moiety at the [4,3-d] position. The methoxy (-OCH₃) substituent at the 4-position distinguishes it from other derivatives in the pyridopyrimidine family. Key properties include:

  • Molecular Formula: C₈H₁₁N₃O
  • Molecular Weight: 165.20 g/mol
  • CAS Registry Number: 944902-70-9
  • The methoxy group contributes to moderate lipophilicity (logP ~1.5–2.0) and polar surface area (~50 Ų), influencing solubility and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrido[4,3-d]pyrimidine core.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

The compound features a pyrido-pyrimidine core with a methoxy substituent, which contributes to its biological activity and chemical reactivity. The structure allows for various chemical modifications that can enhance its efficacy in different applications.

Chemistry

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop new materials.

Synthetic Routes

  • Route 1: Synthesis from 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride.
  • Route 2: Utilization of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a precursor.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer activity: Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent .

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic disorders and cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its versatility makes it valuable in producing specialty chemicals and pharmaceuticals.

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerReduces viability in cancer cell lines

Synthetic Methods Overview

Method DescriptionYield (%)Reference
Synthesis from 1-benzyl-3-ethoxycarbonyl-4-piperidoneHigh (85%)
Utilization of tetrahydropyrido precursorModerate (60%)

Mechanism of Action

The mechanism of action of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrido[4,3-d]pyrimidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy derivative -OCH₃ at C4 C₈H₁₁N₃O 165.20 Intermediate for kinase inhibitors; moderate solubility
4-Ethoxy derivative (CID 50988019) -OCH₂CH₃ at C4 C₉H₁₃N₃O 179.22 Higher lipophilicity (logP ~2.5); used in solubility studies
2,4-Dichloro derivative -Cl at C2 and C4 C₇H₈Cl₃N₃ 240.51 Electrophilic reactivity; protein degradation probes
2-Cyclobutyl derivative Cyclobutyl at C2 C₁₁H₁₅N₃ 189.26 Steric hindrance; explored in cyclin-dependent kinase (CDK) inhibition
6-Benzyl-2-chloro-4-(trifluoromethyl) -Cl at C2, -CF₃ at C4 C₁₅H₁₃ClF₃N₃ 327.73 High XLogP3 (3.5); potential in oncology

Key Observations :

  • Methoxy vs.
  • Halogenated Derivatives : Chloro and trifluoromethyl groups introduce electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Positional Isomerism: Pyrido[2,3-d] vs. [4,3-d] Pyrimidines

Compound Class Fusion Position Example Drug/Candidate Therapeutic Target Key Structural Differences Reference
Pyrido[2,3-d]pyrimidin-7-ones [2,3-d] Voxtalisib (PI3K/mTOR inhibitor) Cancer, glioblastoma C5-C6 double bond; limited C4 substitution
Pyrido[4,3-d]pyrimidines [4,3-d] 4-Methoxy derivative Kinase inhibitor intermediates Fully saturated core; flexible C4 substitution

Key Differences :

  • Synthetic Flexibility : Pyrido[4,3-d]pyrimidines allow easier introduction of substituents at C4 (e.g., methoxy, chloro) compared to [2,3-d] analogs, which face steric and electronic challenges .
  • Biological Activity : [2,3-d] derivatives like Voxtalisib exhibit potent kinase inhibition due to planar aromatic cores, while [4,3-d] analogs are often intermediates or modulators with tunable substituent effects .

Physicochemical and Pharmacokinetic Profiles

Property 4-Methoxy Derivative 4-Ethoxy Derivative 2,4-Dichloro Derivative
logP ~1.8–2.0 ~2.5–3.0 ~3.2–3.5
Aqueous Solubility (mg/mL) ~10–20 ~5–10 <1
Hydrogen Bond Acceptors 4 4 3

Implications :

  • The methoxy derivative balances lipophilicity and solubility, making it suitable for oral bioavailability optimization.
  • Chlorinated derivatives, while highly reactive, face solubility challenges requiring prodrug strategies .

Biological Activity

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the compound's biological activities, including its antitumor and antibacterial properties, based on recent research findings.

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 2490716-99-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antibacterial properties.

Antitumor Activity

Recent studies have shown that derivatives of pyrido[4,3-d]pyrimidine exhibit significant antitumor activity:

  • Inhibitory Activity Against Cancer Cell Lines : A study evaluated the cytotoxic effect of several pyrido[2,3-d]pyrimidine derivatives against cancer cell lines such as NCI-H1975 and A549. The results indicated that certain compounds demonstrated IC₅₀ values below 50 μM, suggesting potent antitumor effects .
CompoundCell LineIC₅₀ (μM)% Inhibition
A1NCI-H197515.62990.3
A2A549>50<36
B1NCI-H19750.29796.7

The introduction of specific substituents like N-methylpyrazole significantly enhanced the activity of these compounds .

Antibacterial Activity

The compound also exhibits promising antibacterial properties:

  • Mechanism of Action : Research indicates that pyrido[4,3-d]pyrimidine derivatives can selectively inhibit bacterial enzymes such as acetyl-CoA carboxylase (ACC), which is crucial for bacterial lipid biosynthesis .
  • Potency Against Bacteria : The compound showed an IC₅₀ value of less than 5 nM against certain bacterial strains, indicating strong antibacterial activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • EGFR Inhibitors : A series of pyrido[2,3-d]pyrimidine compounds were synthesized to inhibit the EGFR L858R/T790M mutation associated with non-small cell lung cancer (NSCLC). The most promising compounds exhibited high selectivity and potency against cancer cells .
  • Antimicrobial Evaluation : In a study focused on hybrid molecules combining pyrimidine with benzofuran structures, compounds containing pyrido[4,3-d]pyrimidine demonstrated significant antimicrobial activity against a range of pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclization and functionalization. For example, bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro pyridine-5-carboxylate followed by reactions with reagents like maleonitrile or ethyl cyanoacetate can yield pyrido[4,3-d]pyrimidine derivatives . Key factors include:

  • Temperature control : Bromination at 0–5°C minimizes side reactions.
  • Catalysts : Sodium methoxide or ethoxide promotes cyclization.
  • Purification : Column chromatography or recrystallization (e.g., from dioxane or ethanol) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Analyze methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) to confirm substitution patterns.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 221 for C₉H₁₁N₃O) and fragmentation patterns validate the core structure .
  • HPLC : Purity >95% is standard for research-grade material .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for kinase inhibitors (e.g., targeting cancer pathways) and antimicrobial agents. Derivatives with chloro or ethyl substituents show enhanced binding to ATP pockets in kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Use orthogonal methods:

  • X-ray crystallography : Resolves ambiguities in ring conformation or substituent positioning.
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, clarifying complex splitting patterns .
  • Cross-reference with analogs : Compare data to structurally related compounds (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) .

Q. What strategies optimize the regioselectivity of methoxy group introduction during synthesis?

  • Directed ortho-metalation : Use directing groups (e.g., pyrimidine N-atoms) to guide methoxy placement.
  • Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent undesired substitutions .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts .

Q. How does the hydrogenation state (5H,6H,7H,8H) impact biological activity?

Saturation of the pyrido ring:

  • Increases solubility : Enhances bioavailability for in vivo studies.
  • Alters conformation : Planar rings favor intercalation (e.g., DNA binding), while saturated rings improve metabolic stability .

Q. What are the best practices for assessing stability under varying storage conditions?

  • Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation products via LC-MS.
  • Stabilizers : Use inert atmospheres (N₂) or desiccants for long-term storage .

Q. Methodological Tables

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
Ethyl 6-methyl-2-oxo-tetrahydro pyridine-5-carboxylateCore scaffold for cyclization
4-Amino-5,6-dimethoxypyrimidinePrecursor for sulfonamide derivatives

Table 2: Biological Activity of Derivatives

DerivativeActivity (IC₅₀)Application
4-Chloro-5-ethyl analog12 nM (kinase X inhibition)Cancer research
Thiadiazolo-pyrimidine hybridMIC: 8 µg/mL (E. coli)Antimicrobial

Properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQYDZRQALQEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-70-9
Record name 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Synthesis routes and methods

Procedure details

250 mL flask was charged with 6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (4.08 g, 16.0 mmol), 10% palladium on charcoal (400 mg) and methanol (100 mL). The reaction was evacuated and purged with hydrogen three times, and hydrogenated (1 atm) overnight. The mixture was filtered through a “Dry disk” membrane filter, and concentrated in vacuo to give an orange oil (2.56 g).
Name
6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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